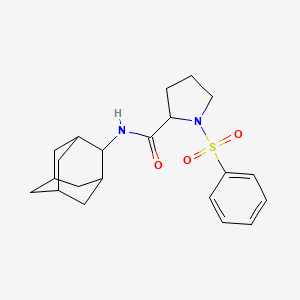![molecular formula C16H13BrClF6N3O2 B11071336 N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide](/img/structure/B11071336.png)
N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring, halogenated benzyl groups, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base.
Trifluoromethylation: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide under specific conditions to ensure selective substitution.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The halogen atoms in the compound can be substituted through nucleophilic substitution reactions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydride (NaH), amines, thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new medications.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl groups could impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of halogen atoms and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide
- N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxybutanamide
Uniqueness
Compared to similar compounds, N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide stands out due to the presence of multiple trifluoromethyl groups, which can significantly influence its chemical and physical properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H13BrClF6N3O2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-bromo-1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide |
InChI |
InChI=1S/C16H13BrClF6N3O2/c1-8-12(17)13(26-27(8)7-9-2-4-10(18)5-3-9)25-11(28)6-14(29,15(19,20)21)16(22,23)24/h2-5,29H,6-7H2,1H3,(H,25,26,28) |
InChI Key |
JHCRHFSHLKYDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


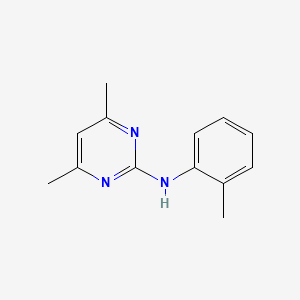
![2-Phenyl-3-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]quinoxaline](/img/structure/B11071269.png)
![2-amino-4-(pyridin-3-ylmethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11071274.png)
![4-(8-Chloro-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11071279.png)
![1'-(2-chlorobenzyl)-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11071281.png)
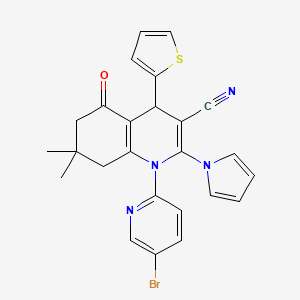
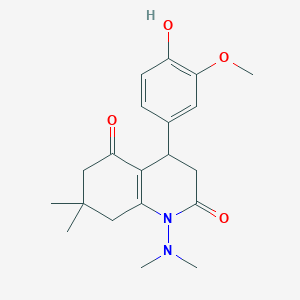
![ethyl [(4E)-4-(hydroxyimino)-2,5-dimethylpiperidin-1-yl]acetate](/img/structure/B11071297.png)
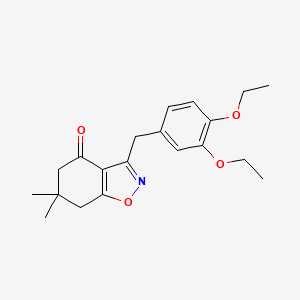
![ethyl 3-(4-methylphenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate](/img/structure/B11071307.png)
![{2-[(2-Methoxyphenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B11071315.png)
![1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylurea](/img/structure/B11071319.png)
![5'-Butyl-1-(2-chlorobenzyl)-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11071324.png)
